3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea
Description
The compound 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a urea derivative characterized by three distinct substituents:
- 3,4-Dihydro-2H-pyrrol-5-yl group: A partially saturated pyrrole ring, which may enhance solubility or modulate electronic interactions.
- 4-Ethoxyphenyl group: A para-substituted phenyl ring with an ethoxy (-OCH2CH3) moiety, providing electron-donating properties and increased lipophilicity.
The urea core facilitates hydrogen bonding, a critical feature for interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-2-25-17-10-8-16(9-11-17)23(18-7-4-12-21-18)19(24)22-15-6-3-5-14(20)13-15/h3,5-6,8-11,13H,2,4,7,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUYOPQPZRXCNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2=NCCC2)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea typically involves the reaction of appropriate aniline derivatives with isocyanates. One common method involves the following steps:
Preparation of Aniline Derivatives: The starting materials, 3-chloroaniline and 4-ethoxyaniline, are prepared through standard synthetic procedures.
Formation of Isocyanates: The aniline derivatives are then converted to their corresponding isocyanates using reagents such as phosgene or triphosgene.
Urea Formation: The isocyanates are reacted with 3,4-dihydro-2H-pyrrole under controlled conditions to form the desired urea compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications and Gaps
- Computational Modeling : Density functional theory (DFT) studies (as in ) could predict interaction energies with biological targets, leveraging the electron-donating ethoxy group’s effects.
- Synthetic Optimization : Lower yields for complex analogues (e.g., 9f) highlight the need for improved catalytic methods or protecting-group strategies.
Biological Activity
3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-(4-ethoxyphenyl)urea is a synthetic compound belonging to the class of urea derivatives, which are recognized for their diverse biological activities. The unique structural features of this compound, including multiple aromatic rings and a pyrrole moiety, contribute to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 327.8 g/mol. The compound's structure allows for distinct interactions at the molecular level, which may lead to novel therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O |
| Molecular Weight | 327.8 g/mol |
| CAS Number | 905761-46-8 |
The biological activity of this compound is primarily linked to its role as an enzyme inhibitor and receptor modulator . It may interact with specific molecular targets such as kinases or proteases, modulating critical cellular functions involved in various diseases, including cancer and inflammatory conditions. The ability to form stable hydrogen bonds enhances its interaction with biological targets, making it a promising candidate for drug development.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antitumor Activity : Studies have demonstrated that urea derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including HeLa and A549 cells.
- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition has been observed in related compounds, suggesting potential applications in treating inflammatory diseases.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical signaling pathways, which could lead to therapeutic effects in conditions such as cancer.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Study on Antitumor Activity : A study published in the Journal of Medicinal Chemistry reported that urea derivatives with similar structures displayed significant inhibition of cell growth in cancer lines with IC50 values ranging from 7.01 µM to 14.31 µM across different cell types .
- Mechanistic Insights : Research has indicated that the mechanism of action involves the induction of apoptosis in cancer cells through the modulation of signaling pathways relevant to cell survival and proliferation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
